REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[N:8]=[C:7]([C:9](Cl)=O)[CH:6]=[CH:5][N:4]=1.[O:12]1[CH2:16]CCC1>>[Cl:2][C:3]1[N:8]=[C:7]([CH2:9][C:16]([NH2:1])=[O:12])[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 45 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated by evaporation on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was poured on 90 ml of saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 50 ml of ethyl acetate each
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation on a ratory evaporator
|
Type
|
CUSTOM
|
Details
|
After drying on a high vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |